methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining pyridine, imidazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine-2-carboxaldehyde as a starting material.
Coupling with Benzoate: The final step involves the coupling of the imidazo[4,5-c]pyridine derivative with methyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups present in the structure using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It can be used as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicine, methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-2-carboxaldehyde and pyridine-2,4-dicarboxylic acid share structural similarities with the pyridine moiety of the compound.
Imidazole Derivatives: Compounds such as imidazole-4-carboxaldehyde and imidazole-2-carboxylic acid are structurally related to the imidazole ring in the compound.
Benzoate Derivatives: Methyl 4-aminobenzoate and methyl 4-hydroxybenzoate are similar to the benzoate moiety of the compound.
Uniqueness
What sets methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate apart is its unique combination of these three moieties in a single molecule
Biological Activity
Methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.36 g/mol
- CAS Number : Not specified in available literature
The compound features a benzoate moiety linked to a pyridine and an imidazopyridine structure, which are known for their diverse biological activities.
Research indicates that compounds with similar structural features often exhibit activities through various mechanisms:
- Enzyme Inhibition : Many imidazo[4,5-c]pyridine derivatives are known to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The presence of pyridine rings suggests potential interactions with various receptors, including those involved in inflammation and cancer progression.
- Antioxidant Activity : Compounds with similar frameworks have shown antioxidant properties, which may contribute to their therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds:
- Case Study : A derivative of imidazo[4,5-c]pyridine exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC₅₀ values in the micromolar range. This suggests that this compound may possess similar anticancer properties due to its structural similarity.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by:
- Research Findings : Compounds featuring the imidazo[4,5-c]pyridine core have been reported to inhibit COX enzymes (cyclooxygenases), which play a crucial role in inflammatory processes. For instance, a related compound demonstrated an IC₅₀ value of 0.04 μmol against COX-2, indicating strong anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Biological Activity |
---|---|
Pyridine Ring | Enhances receptor binding |
Imidazopyridine Core | Increases cytotoxicity |
Carbonyl Group | Potentially involved in enzyme inhibition |
Conclusion and Future Directions
This compound holds promise as a biologically active compound with potential applications in cancer therapy and anti-inflammatory treatments. Future research should focus on detailed pharmacological studies and clinical trials to fully elucidate its therapeutic potential.
Properties
Molecular Formula |
C20H19N5O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19N5O3/c1-28-19(26)13-5-7-14(8-6-13)24-20(27)25-11-9-15-17(23-12-22-15)18(25)16-4-2-3-10-21-16/h2-8,10,12,18H,9,11H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
KGFHJWXSSKAWHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3 |
Origin of Product |
United States |
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